molecular formula C16H14BrN3OS B1231473 N-(5-bromo-2-thiazolyl)-3-phenyl-2-(1-pyrrolyl)propanamide

N-(5-bromo-2-thiazolyl)-3-phenyl-2-(1-pyrrolyl)propanamide

Cat. No. B1231473
M. Wt: 376.3 g/mol
InChI Key: PTAKBWDNPCFDBB-UHFFFAOYSA-N
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Description

N-(5-bromo-2-thiazolyl)-3-phenyl-2-(1-pyrrolyl)propanamide is a member of amphetamines.

Scientific Research Applications

Stereoselective Synthesis

N-(5-bromo-2-thiazolyl)-3-phenyl-2-(1-pyrrolyl)propanamide is involved in stereoselective synthesis processes. For example, neutral and cationic 2-heterocyclically substituted propanamides, similar in structure, have been synthesized, showcasing the compound's role in creating specific molecular configurations (Marchetti et al., 1997).

Enzymatic Reduction Applications

This compound is related to molecules used in enzymatic reduction processes. Specifically, a pyridine analog of a similar compound was applied in the spectrophotometric determination of lactate dehydrogenase activity in blood serum, indicating its usefulness in biochemical assays (Shiga et al., 1984).

Herbicidal Activity

Compounds structurally related to N-(5-bromo-2-thiazolyl)-3-phenyl-2-(1-pyrrolyl)propanamide have been studied for their herbicidal properties. For instance, derivatives with thiadiazolo and pyrimidin rings have shown effectiveness as herbicides, suggesting potential agricultural applications (Liu et al., 2008).

Fluorescent ATRP Initiator

Related bromo-N-phenylpropanamide compounds have been synthesized and evaluated as efficient fluorescent initiators in atom transfer radical polymerizations (ATRP), indicating its potential in polymer chemistry (Kulai & Mallet-Ladeira, 2016).

Antimicrobial Activity

Derivatives of N-(5-bromo-2-thiazolyl)-3-phenyl-2-(1-pyrrolyl)propanamide have been investigated for their antimicrobial properties. For instance, compounds synthesized from interactions involving 1,2,4-triazole-3(5)-thiol have shown antimicrobial activity against various bacteria and yeasts (Holota et al., 2020).

Immunomodulating Activity

Additionally, some condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, related in structure, have shown significant immunomodulating activity, enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses (Doria et al., 1991).

properties

Product Name

N-(5-bromo-2-thiazolyl)-3-phenyl-2-(1-pyrrolyl)propanamide

Molecular Formula

C16H14BrN3OS

Molecular Weight

376.3 g/mol

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-3-phenyl-2-pyrrol-1-ylpropanamide

InChI

InChI=1S/C16H14BrN3OS/c17-14-11-18-16(22-14)19-15(21)13(20-8-4-5-9-20)10-12-6-2-1-3-7-12/h1-9,11,13H,10H2,(H,18,19,21)

InChI Key

PTAKBWDNPCFDBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=NC=C(S2)Br)N3C=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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